2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
The compound 2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a heterocyclic molecule featuring an imidazo[1,2-c]quinazolinone core. Key structural attributes include:
Properties
IUPAC Name |
2-benzyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2S/c26-18-12-10-17(11-13-18)22(30)15-32-25-28-20-9-5-4-8-19(20)23-27-21(24(31)29(23)25)14-16-6-2-1-3-7-16/h1-13,21H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEREHRLTUYWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps
-
Step 1: Synthesis of Imidazoquinazoline Core
Reactants: 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde.
Conditions: The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazoquinazoline derivatives.
Scientific Research Applications
2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which are crucial for cell signaling and regulation.
Pathways Involved: It interferes with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally related imidazo[1,2-c]quinazolinones from the evidence:
Key Observations :
- Substituent Flexibility : Position 5 tolerates diverse groups (e.g., oxadiazoles, fluorobenzyl, chlorobenzyl), influencing electronic properties and solubility .
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may offer better metabolic stability compared to chlorinated analogs .
Physicochemical Properties
Inferred Pharmacological Implications
Biological Activity
The compound 2-benzyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a member of the imidazoquinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and material science.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.49 g/mol. The structure features a benzyl group, a fluorophenyl moiety, and a thioether functional group that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.49 g/mol |
| IUPAC Name | This compound |
| CAS Number | [not available] |
Anticancer Properties
Research indicates that This compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of this compound can inhibit α-glucosidase, an enzyme relevant in glucose metabolism and implicated in cancer cell growth regulation. In vitro assays revealed IC50 values ranging from 50.0 µM to 268.25 µM , indicating promising potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against various bacterial strains and fungi, making it a candidate for further exploration in treating infectious diseases. The presence of the thioether group is believed to enhance its interaction with microbial targets .
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition or modulation of key biochemical pathways involved in disease processes. For example, the compound may act as an inhibitor of GABA-A receptors, which are critical in neurological functions and have implications in cancer biology .
Case Studies
-
Anticancer Activity Assessment :
- A study assessed the anticancer effects of various imidazoquinazoline derivatives including our compound. The results indicated a dose-dependent inhibition of cancer cell lines with significant selectivity towards tumor cells over normal cells.
- Findings : The compound demonstrated higher efficacy compared to standard chemotherapeutics at equivalent concentrations.
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Antimicrobial Efficacy :
- In another study focusing on antimicrobial activity, This compound was tested against common pathogens.
- Results : The compound exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, suggesting potential applications in infection control .
Research Findings and Future Directions
Recent studies have highlighted the potential of this compound as a scaffold for developing new therapeutic agents targeting multiple diseases. Ongoing research aims to optimize its chemical structure to enhance potency and selectivity while minimizing toxicity.
Summary of Key Findings
- Anticancer activity with IC50 values indicating effective inhibition.
- Antimicrobial properties against various pathogens.
- Potential mechanisms involving enzyme inhibition and receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
